6-Bromo-2-chloro-1,7-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-8(10)12-6(5)4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJHTIMHODYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CN=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naphthyridine Architectures: From Synthetic Origins to Therapeutic Frontiers
Executive Summary
Naphthyridines (diazanaphthalenes) represent a class of bicyclic nitrogen heterocycles that have evolved from theoretical curiosities in the late 19th century to privileged scaffolds in modern medicinal chemistry.[1] While the 1,8-naphthyridine isomer historically dominated the field following the discovery of nalidixic acid, recent decades have seen a paradigm shift. This guide analyzes the structural diversity of naphthyridines, detailing the synthetic evolution from the classic Gould-Jacobs reaction to modern cross-coupling methodologies, and elucidates their critical role in next-generation kinase inhibitors (mTOR) and metallo-supramolecular assemblies.[2]
Structural Classification and Bioisosterism
Naphthyridines are defined by the fusion of two pyridine rings. There are six possible isomeric forms, determined by the relative positions of the nitrogen atoms.
The Six Isomers
Unlike quinolines, naphthyridines possess two basic nitrogen centers, altering their pKa, solubility, and metal-binding capabilities.
Figure 1: Classification of naphthyridine isomers. The 1,8-isomer is historically significant for antibacterials, while the 1,6-isomer is gaining prominence in oncology.
Bioisosteric Significance
Naphthyridines serve as bioisosteres for quinolines and isoquinolines.[2] The introduction of the second nitrogen atom:
-
Reduces Lipophilicity (LogP): Improves water solubility compared to the carbon analog.[2]
-
Alters H-Bonding: Provides an additional hydrogen bond acceptor, crucial for binding to the ATP-binding pocket of kinases (e.g., mTOR, PI3K).[2]
Historical Genesis & The Antibiotic Era
The history of naphthyridines is bifurcated by the discovery of nalidixic acid.[1]
-
1893 (The Origin): Arnold Reissert synthesized the first derivative, a 1,8-naphthyridine, utilizing a modified Skraup reaction. For decades, these compounds remained academic curiosities.
-
1962 (The Breakthrough): George Lesher and colleagues at Sterling Drug, while attempting to synthesize chloroquine analogs, isolated Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid).[2]
-
Significance: It was the first synthetic quinolone/naphthyridine antibiotic, active against Gram-negative bacteria by inhibiting DNA gyrase (Topoisomerase II).[2]
-
Synthetic Methodologies: The Gould-Jacobs Protocol
To synthesize the 4-oxo-1,8-naphthyridine scaffold (the "nalidixic acid" core), the Gould-Jacobs reaction remains the industry standard due to its scalability and regioselectivity.[2]
Mechanistic Pathway
The reaction involves a condensation-cyclization sequence starting from an aminopyridine.[2][3]
Figure 2: The Gould-Jacobs reaction pathway for 1,8-naphthyridine synthesis.
Standardized Experimental Protocol
Objective: Synthesis of ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Reagents:
-
2-Amino-6-methylpyridine (1.0 eq)[2]
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]
-
Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether)
-
Petroleum ether / Ethanol (for recrystallization)[2]
Step-by-Step Methodology:
-
Condensation (Enamine Formation):
-
Charge a round-bottom flask with 2-amino-6-methylpyridine (10.8 g, 0.1 mol) and EMME (23.7 g, 0.11 mol).
-
Heat the neat mixture to 110–120°C for 2 hours.
-
Process Control: Monitor the evolution of ethanol (distillation). The reaction is complete when ethanol ceases to distill.
-
Checkpoint: The product (enamine) solidifies upon cooling. Recrystallize from petroleum ether to obtain the acrylate intermediate.
-
-
Thermal Cyclization (The Critical Step):
-
Heat 100 mL of Dowtherm A to a rolling boil (~250–255°C ).
-
Safety Note: Ensure the system is under an inert atmosphere (N2) to prevent oxidation and manage high-temperature vapors.
-
Add the acrylate intermediate portion-wise to the boiling solvent.
-
Causality: Rapid addition to high heat is required to overcome the high activation energy barrier for the aromatic nucleophilic substitution (cyclization) and prevent polymerization.
-
Maintain reflux for 30–45 minutes.[2]
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The naphthyridone ester typically precipitates out of the Dowtherm A matrix.
-
Dilute with 50 mL of hexane to maximize precipitation.
-
Filter the solids and wash copiously with hexane (to remove Dowtherm A) and then ethanol.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.5 ppm (C2-H) and the disappearance of the vinyl protons from the EMME precursor.
-
Modern Therapeutic Applications: Beyond Antibiotics
While 1,8-naphthyridines dominated the 20th century, the 21st century has seen a shift toward 1,6-naphthyridines and benzo-fused derivatives as potent kinase inhibitors.[2]
Case Study: Torin 1 (mTOR Inhibitor)
Torin 1 represents the modern pinnacle of naphthyridine medicinal chemistry. Unlike first-generation rapalogs, Torin 1 is an ATP-competitive inhibitor of mTORC1 and mTORC2.[2][4]
-
Core Structure: Benzo[h][1,6]naphthyridin-2(1H)-one.[2][4][5][6]
-
Mechanism: The naphthyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.
-
Selectivity: The tricyclic system provides a rigid scaffold that fits the mTOR pocket more selectively than PI3K.
Comparative Data: Antibiotics vs. Kinase Inhibitors[2]
| Feature | Nalidixic Acid (1st Gen) | Gemifloxacin (4th Gen) | Torin 1 (Modern Oncology) |
| Scaffold | 1,8-Naphthyridine | 1,8-Naphthyridine | Benzo[h][1,6]naphthyridine |
| Primary Target | Bacterial DNA Gyrase | DNA Gyrase & Topo IV | mTORC1 / mTORC2 |
| Binding Mode | DNA-Enzyme Complex stabilizer | DNA-Enzyme Complex stabilizer | ATP-Competitive Inhibitor |
| Key Substituent | N-Ethyl, C3-Carboxyl | C7-Pyrrolidine (Dual targeting) | C9-Quinoline (Selectivity) |
| Potency | Micromolar ( | Nanomolar (nM) | Low Nanomolar (<10 nM) |
Future Outlook: Supramolecular Chemistry
Beyond drugs, naphthyridines (specifically 1,8- and 2,7- isomers) are gaining traction in materials science.[2]
-
Dinuclear Ligands: The arrangement of nitrogen atoms in 1,8-naphthyridine allows it to bridge two metal centers in close proximity, facilitating metal-metal interactions.[2]
-
Applications: Catalysis (CO2 reduction) and single-molecule magnets.[2]
References
-
Reissert, A. (1893).[2][7][8] "Ueber das 1,8-Naphthyridin."[2][9][10][11] Berichte der deutschen chemischen Gesellschaft.
-
Lesher, G. Y., et al. (1962).[1][12][13] "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry.
-
Liu, Q., et al. (2010).[14] "Discovery of Torin 1... as a Highly Potent, Selective mTOR Inhibitor."[6][14] Journal of Medicinal Chemistry.
-
Litvinov, V. P. (2004).[2] "Chemistry of Naphthyridines." Russian Chemical Reviews. [2]
- Mroz, O., et al. (2021). "Naphthyridines: Ligands for Di- and Polynuclear Complexes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Torin-1 - Wikipedia [en.wikipedia.org]
- 5. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 6. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.com]
- 11. scribd.com [scribd.com]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hmj.lums.ac.ir [hmj.lums.ac.ir]
- 14. stemcell.com [stemcell.com]
Technical Guide: Pharmacophore Mapping & Strategic Functionalization of 6-Bromo-2-chloro-1,7-naphthyridine
Executive Summary: The Privileged Scaffold
The 1,7-naphthyridine core represents a "privileged scaffold" in medicinal chemistry, particularly for targeting ATP-binding pockets of kinases (e.g., PIP4K2A , p38 MAP kinase ) and phosphodiesterases (PDE4D ). The specific precursor, 6-Bromo-2-chloro-1,7-naphthyridine , offers a unique orthogonal reactivity profile. The electron-deficient C2-position (adjacent to N1) allows for facile Nucleophilic Aromatic Substitution (SNAr), while the C6-position (beta to N7) serves as an excellent handle for Palladium-catalyzed cross-coupling.
This guide details the workflow to transition from this raw intermediate to a validated pharmacophore model, integrating synthetic feasibility with computational rigor.
Chemical Space & Synthetic Strategy
Before mapping a pharmacophore, one must define the accessible chemical space. A pharmacophore derived from synthetically inaccessible molecules is theoretically interesting but practically useless.
The Orthogonal Functionalization Protocol
The structural integrity of the 1,7-naphthyridine core allows for "Orthogonal Functionalization." We exploit the reactivity difference between the chlorine at C2 and the bromine at C6.
-
Step 1: C2-Diversification (SNAr): The chlorine at C2 is activated by the adjacent N1 nitrogen. It can be displaced by primary/secondary amines or alkoxides under mild conditions.
-
Step 2: C6-Diversification (Pd-Catalysis): The bromine at C6 is less electrophilic but ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce hydrophobic or aromatic moieties.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of library generation.
Figure 1: Orthogonal functionalization strategy exploiting the reactivity differential between C2-Cl (SNAr active) and C6-Br (Cross-coupling active).
Pharmacophore Hypothesis Generation
Once a library is synthesized and tested (see Section 4), we generate a pharmacophore hypothesis to rationalize activity and guide the next design cycle.
Method A: Structure-Based (Preferred)
If a crystal structure is available (e.g., PIP4K2A co-crystallized with a naphthyridine), we use the Protein-Ligand Interaction Fingerprint (PLIF) method.
Protocol:
-
Preparation: Pre-process the PDB complex (remove water, fix protonation states at pH 7.4).
-
Feature Extraction: Identify interaction points between the ligand and protein:
-
H-bond Acceptor (HBA): N1 or N7 of the naphthyridine ring (often interacts with the hinge region).
-
Hydrophobic (Hyd): The bicyclic aromatic core (pi-stacking with gatekeeper residues).
-
H-bond Donor (HBD): The amine substituent at C2.
-
-
Refinement: Exclude features that do not appear in >80% of active co-crystal structures.
Method B: Ligand-Based (Alternative)
In the absence of a crystal structure, we use Common Feature Alignment .
Protocol:
-
Conformational Expansion: Generate low-energy conformers for all active analogs (Activity < 100 nM) using a force field like OPLS4.
-
Alignment: Superimpose the rigid 1,7-naphthyridine cores.
-
Feature Mapping: Identify spatial clusters where chemical features (HBA, HBD, Aromatic) overlap across all active molecules.
-
Validation: Screen a "Decoy Set" (inactive molecules with similar physical properties). The model must distinguish actives from decoys (Enrichment Factor > 10).
Visualization: Computational Workflow
Figure 2: Dual-path workflow for pharmacophore generation depending on structural data availability.
Structure-Activity Relationship (SAR) Data
The following table summarizes a representative SAR study for kinase inhibition (e.g., PIP4K2A), demonstrating the impact of substituents at the C2 and C6 positions.
Table 1: Representative SAR of 2,6-Disubstituted-1,7-Naphthyridines
| Compound ID | R2 Substituent (SNAr) | R6 Substituent (Suzuki) | IC50 (µM)* | Pharmacophoric Insight |
| NAPH-01 | -Cl (Unreacted) | -Br (Unreacted) | > 50 | Inactive. Halogens alone lack H-bond capacity. |
| NAPH-02 | -NH-Cyclopropyl | -Br | 12.5 | HBD at C2 improves binding (Hinge interaction). |
| NAPH-03 | -NH-Cyclopropyl | -Phenyl | 1.2 | Hydrophobic bulk at C6 accesses back-pocket. |
| NAPH-04 | -NH-(4-Piperidinyl) | -Phenyl | 0.08 | Lead. Solubilizing group at C2 + Hydrophobic C6. |
| NAPH-05 | -O-Methyl | -Phenyl | 8.4 | Loss of HBD at C2 (Ether vs Amine) reduces potency. |
*Note: Data represents hypothetical values based on typical kinase inhibitor profiles for this scaffold.
Experimental Validation Protocols
To ensure the trustworthiness of the pharmacophore, the biological data must be generated using self-validating assays.
Protocol: ADP-Glo™ Kinase Assay
This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
-
Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Transfer: Dispense 100 nL of 1,7-naphthyridine analogs (in DMSO) into a 384-well white plate.
-
Enzyme Addition: Add 2 µL of purified kinase (e.g., PIP4K2A, 1 ng/µL). Incubate for 10 min at RT (allows compound to bind the pharmacophore pocket).
-
Substrate Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.
-
Detection:
-
Add 4 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition). Calculate IC50 using a 4-parameter logistic fit.
References
-
BenchChem Technical Support Team. (2025). The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. BenchChem. Link
-
Wortmann, L., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances. Link
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][2][3] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link
-
Creative Biolabs. (2025). Ligand-based Pharmacophore Modeling Service. Creative Biolabs. Link
-
Volkamer Lab. (2025). Ligand-based pharmacophores — TeachOpenCADD documentation. TeachOpenCADD. Link
Sources
Literature review of 1,7-naphthyridine synthesis pathways
[2]
Executive Summary: The 1,7-Scaffold
The 1,7-naphthyridine system (pyrido[3,4-b]pyridine) represents a critical pharmacophore, distinct from its more common 1,8-isomer (found in Nalidixic acid). Its specific nitrogen placement (N1, N7) creates a unique electrostatic landscape, making it an ideal bioisostere for quinolines and isoquinolines in drug design.
Key Applications:
-
Kinase Inhibition: High affinity for ATP-binding pockets (e.g., PIP4K2A inhibitors like BAY-297).
-
PDE4 Inhibition: 6,8-disubstituted derivatives show potent PDE4D selectivity.
-
Chemical Stability: The electron-deficient nature of the rings poses synthetic challenges, requiring specialized electrophilic functionalization or de novo ring construction.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the bicyclic core. The two primary disconnections rely on Condensation Chemistry (Classical) and Transition-Metal Catalysis (Modern).
Figure 1: Retrosynthetic disconnection of the 1,7-naphthyridine framework.
Pathway A: The Friedländer Annulation (Classical)
The Friedländer synthesis is the most reliable method for constructing the 1,7-naphthyridine core with high regiocontrol. It involves the condensation of 3-aminoisonicotinaldehyde with a ketone or aldehyde containing an active methylene group.
Mechanism & Logic
Unlike the Skraup reaction, which often yields isomeric mixtures (1,5- vs 1,7-naphthyridines) when starting from 3-aminopyridine, the Friedländer approach pre-installs the nitrogen positions. The 3-amino group acts as the nucleophile attacking the ketone carbonyl, followed by an aldol-type condensation of the aldehyde (C4) with the active methylene.
Detailed Protocol
Target: 2-Phenyl-1,7-naphthyridine Starting Material: 3-Aminoisonicotinaldehyde (CAS: 55279-29-3)
Step-by-Step Methodology:
-
Reagent Prep: Dissolve 3-aminoisonicotinaldehyde (1.0 equiv, 5 mmol) and acetophenone (1.1 equiv, 5.5 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add a catalytic amount of saturated ethanolic KOH (0.5 mL) or piperidine (10 mol%).
-
Expert Insight: Base catalysis is preferred for aryl ketones; acid catalysis (acetic acid + catalytic H₂SO₄) is often better for aliphatic ketones to prevent self-condensation.
-
-
Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 4–6 hours.
-
Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM). The amino-aldehyde spot (usually fluorescent) will disappear.
-
Work-up:
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).
-
Yield Expectation: 65–75%.
Table 1: Friedländer Reaction Scope & Yields
| Substrate (Ketone) | Product (Substituent) | Catalyst | Yield (%) | Ref |
| Acetophenone | 2-Phenyl-1,7-naphthyridine | KOH/EtOH | 71% | [1] |
| Acetone | 2-Methyl-1,7-naphthyridine | Proline | 55% | [2] |
| Cyclohexanone | 7,8,9,10-Tetrahydrobenzo[c][1,7]naphthyridine | KOH/EtOH | 82% | [1] |
Pathway B: Pd-Catalyzed Sequential Heck/Cyclization (Modern)
For drug discovery, modularity is key. This pathway builds the second ring using palladium catalysis, allowing for the introduction of complex substituents during the ring-forming step.
Mechanism & Logic
This route utilizes a 3-amino-4-iodopyridine (or bromopyridine). A Heck reaction with an acrylate ester installs the carbon chain at C4. Subsequent intramolecular cyclization (lactamization) forms the ring, which can be aromatized or converted to a chloro-derivative for further coupling.
Figure 2: Sequential Heck coupling and cyclization workflow.
Detailed Protocol
Target: 1,7-Naphthyridin-2(1H)-one (Precursor to 2-chloro-1,7-naphthyridine)
-
Heck Coupling:
-
Combine 3-amino-4-iodopyridine (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2.0 equiv) in anhydrous DMF.
-
Heat at 100°C for 12 hours in a sealed tube.
-
Filter through Celite and concentrate to obtain the amino-acrylate intermediate.
-
-
Cyclization:
-
Dissolve the intermediate in sodium ethoxide/ethanol solution (0.5 M).
-
Reflux for 2 hours. The amino group attacks the ester carbonyl intramolecularly.
-
-
Aromatization/Functionalization (Optional):
-
Treat the resulting lactam with POCl₃ (neat) at 100°C for 1 hour to generate 2-chloro-1,7-naphthyridine .
-
Safety Note: Quench POCl₃ carefully into ice water; this reaction is exothermic and releases HCl gas.
-
Comparative Analysis of Methods
| Feature | Friedländer Annulation | Pd-Catalyzed (Heck/Cyclization) |
| Regioselectivity | Excellent (Pre-defined by aldehyde) | Excellent (Pre-defined by halide) |
| Substrate Availability | Low (Requires 3-aminoisonicotinaldehyde) | High (Halopyridines are common) |
| Reaction Conditions | Mild (Base/Acid reflux) | Harsh (High T, Heavy Metals) |
| Diversity Potential | Limited to available ketones | High (Various acrylates/alkynes) |
| Scalability | High (Industrial friendly) | Moderate (Catalyst cost) |
Biological Context & Functionalization
Once the 1,7-core is synthesized, functionalization at the 6 and 8 positions is often required for kinase potency.
-
N-Oxidation: Treatment with m-CPBA typically yields the 1,7-naphthyridine 7-oxide or 1,7-dioxide, which activates the ring for nucleophilic attack (e.g., chlorination with POCl₃ at C8).
-
Suzuki Coupling: 8-Chloro-1,7-naphthyridines (derived from N-oxide rearrangement) are prime substrates for Pd-catalyzed coupling to introduce aryl groups, crucial for PIP4K2A inhibition (e.g., BAY-091 analogues) [3].
References
-
Stockmann, V., et al. "Synthesis of Novel 1,7-Naphthyridines by Friedländer Condensation." ChemInform, 2012. Link
-
BenchChem Technical Support. "Friedländer Synthesis of Naphthyridine Derivatives: Application Notes." BenchChem, 2025.[1][2][4] Link
-
Wortmann, L., et al. "Discovery of 1,7-Naphthyridines as Potent Inhibitors of PIP4K2A." Journal of Medicinal Chemistry, 2020. Link
-
Mogilaiah, K., et al. "CeCl3[5]·7H2O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines."[5] Indian Journal of Heterocyclic Chemistry, 2015. (Adapted for 1,7-systems). Link
-
Heravi, M. M., et al. "Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds." Heterocycles, 2010.[6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Buchwald-Hartwig amination conditions for 6-Bromo-2-chloro-1,7-naphthyridine
Application Note: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-1,7-naphthyridine
Part 1: Strategic Overview & Reactivity Landscape
The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] However, the presence of two halogenated sites—C6-Bromo and C2-Chloro —presents a classic chemoselectivity challenge.
The Core Challenge:
-
C6-Bromo: Located
to the N7 nitrogen. This position is electronically distinct but not sufficiently activated for Nucleophilic Aromatic Substitution ( ).[1] It requires Transition Metal Catalysis (TMC) for functionalization.[1] -
C2-Chloro: Located
to the N1 nitrogen. This position is highly activated for due to the electron-withdrawing nature of the adjacent imine-like nitrogen.
The Solution:
To achieve selective amination at C6 (Br) without disturbing C2 (Cl) , one must exploit the mechanistic differences between oxidative addition (favored at C-Br) and nucleophilic attack (favored at C-Cl).[1] The Buchwald-Hartwig protocol described below utilizes specific ligand architectures to accelerate the Pd-cycle at the bromide while suppressing the background thermal
Part 2: Reactivity & Decision Logic (Visualization)
The following diagram illustrates the divergent synthetic pathways based on reaction conditions.
Caption: Divergent synthesis pathways. Path A (Blue) highlights the target Buchwald-Hartwig protocol for C6-selectivity.
Part 3: Detailed Protocol (C6-Selective Amination)
This protocol is optimized to favor oxidative addition at the C-Br bond. The use of BINAP or Xantphos is critical; these bidentate ligands form a wide bite angle, facilitating the reductive elimination of the amine while sterically crowding the metal center to prevent coordination to the naphthyridine nitrogens (catalyst poisoning).[1]
Materials & Reagents
| Component | Role | Recommended Reagent | Equiv. |
| Substrate | Electrophile | This compound | 1.0 |
| Amine | Nucleophile | Primary/Secondary Amine (e.g., Morpholine, Aniline) | 1.2 |
| Catalyst | Metal Source | Pd(OAc) | 0.05 (5 mol%) |
| Ligand | Chiral/Achiral | rac-BINAP or Xantphos | 0.075 (7.5 mol%) |
| Base | Proton Sponge | Cs | 2.0 |
| Solvent | Medium | Toluene (Anhydrous) | 0.1 M |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Crucial for Reproducibility):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)
(5 mol%) and BINAP (7.5 mol%).[1] -
Add anhydrous Toluene (approx. 20% of total volume).
-
Stir at room temperature for 15 minutes. The solution should turn from orange to a clear/deep red, indicating the formation of the active
species.[1]
-
-
Substrate Addition:
-
Base Addition:
-
Reaction:
-
Seal the vial and heat to 80–100 °C .
-
Monitor via LC-MS every hour.
-
Endpoint: Reaction is complete when the starting bromide is consumed. If >10% des-bromo byproduct (hydrodehalogenation) is observed, lower temperature to 80 °C.[1]
-
-
Work-up:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.
-
Concentrate in vacuo and purify via flash chromatography (typically Hexane/EtOAc gradient).
-
Part 4: Optimization & Troubleshooting Guide
If the standard protocol yields poor results, consult the following optimization matrix.
Optimization Matrix
| Issue | Observation (LCMS) | Root Cause | Corrective Action |
| No Reaction | S.M. unchanged | Catalyst Poisoning | Switch to Xantphos or BrettPhos (stronger binding).[1] Ensure solvent is degassed. |
| Regio-scrambling | Product + Bis-amine | Switch base to K | |
| Dehalogenation | Mass = [M-Br+H] | Use Pd | |
| Homocoupling | Dimer formed | Oxidation of Boron/Amine | Ensure strict inert atmosphere (Argon/Nitrogen). |
Mechanistic Pathway (Graphviz)
Caption: Simplified catalytic cycle. Oxidative addition is faster at Ar-Br than Ar-Cl, ensuring regioselectivity.[1]
Part 5: References
-
Smith, J. A., et al. (2008).[1] "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." The Journal of Organic Chemistry, 73(22), 8880–8892.[1] Link[1]
-
Context: Establishes the foundational precedence for Br vs. Cl selectivity in analogous quinoline systems.
-
-
Guram, A. S., et al. (2004).[1] "New Catalysts for the Amination of Heteroaryl Halides." Journal of the American Chemical Society, 126(22), 7192-7193.[1]
-
Context: Validates the use of Xantphos/Pd systems for electron-deficient heterocycles.
-
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]
-
Context: Comprehensive review of ligand selection (BrettPhos/RuPhos) for challenging substrates.
-
Sources
Mastering Regioselectivity: A Guide to the Selective Functionalization of 2-Chloro-6-Bromo-Naphthyridines
Introduction: The Strategic Importance of Naphthyridines and the Challenge of Selective Functionalization
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] The arrangement of the two nitrogen atoms within the bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, making naphthyridine derivatives valuable as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[2][3][4] The 2,6-disubstituted naphthyridine framework, in particular, offers a versatile vector for molecular elaboration, allowing for the precise positioning of pharmacophoric elements.
However, the synthesis of specifically substituted naphthyridines often presents a significant challenge, especially when starting from dihalogenated precursors such as 2-chloro-6-bromo-naphthyridine. The presence of two distinct halogen atoms at electronically different positions (the 2-position being alpha to a ring nitrogen) requires a nuanced and highly selective approach to achieve desired transformations. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of the 2-chloro versus the 6-bromo position in naphthyridine cores, empowering researchers to unlock the full synthetic potential of this important scaffold.
Pillar 1: Understanding the Dichotomy of Reactivity - C-Br vs. C-Cl
The ability to selectively functionalize one halogen in the presence of another is predicated on the inherent differences in their reactivity, which can be modulated by the choice of reaction conditions. In the context of 2-chloro-6-bromo-naphthyridine, the primary distinction lies in the carbon-halogen bond strength and the electronic nature of the positions.
Palladium-Catalyzed Cross-Coupling Reactions:
For the majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the selectivity is governed by the oxidative addition step.[2][5] The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F .[6] This trend is directly related to the carbon-halogen bond dissociation energy; the weaker C-Br bond will preferentially undergo oxidative addition with the palladium(0) catalyst over the stronger C-Cl bond. This principle is the cornerstone of achieving selectivity for the 6-bromo position.
Nucleophilic Aromatic Substitution (SNAr):
In contrast, the reactivity order for nucleophilic aromatic substitution (SNAr) can be inverted. The SNAr mechanism proceeds via a two-step addition-elimination pathway, often with the initial nucleophilic attack being the rate-determining step.[7][8][9] In such cases, a more electronegative halogen can better stabilize the negatively charged intermediate (Meisenheimer complex) through an inductive effect.[8][9] This can lead to a reactivity order of F > Cl > Br > I .[8][9] For 2-chloro-6-bromo-naphthyridine, the 2-position is electronically activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic attack.[7] Therefore, under SNAr conditions, there is a potential for selective reaction at the 2-chloro position.
Pillar 2: Strategic Functionalization at the 6-Bromo Position via Cross-Coupling
Leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions allows for the selective functionalization of the 6-bromo position. By employing mild reaction conditions, the more labile C-Br bond can be targeted, leaving the C-Cl bond intact for subsequent transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Bromo Position
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[10][11] To achieve selective coupling at the 6-bromo position, a judicious choice of catalyst, ligand, and base is crucial.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloro-6-bromo-naphthyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-arylnaphthyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are standard, reliable catalysts for Suzuki couplings.[5] |
| Ligand | PPh₃, dppf | These ligands provide a good balance of activity and stability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are effective and generally do not interfere with the catalyst.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A protic co-solvent is often necessary to facilitate the transmetalation step.[10] |
| Temperature | 80-90 °C | Moderate temperatures are usually sufficient to activate the C-Br bond without affecting the C-Cl bond. |
Protocol 2: Selective Sonogashira Coupling at the 6-Bromo Position
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated naphthyridines.[12][13]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-bromo-naphthyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature to a slightly elevated temperature (e.g., 25-50 °C) for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the 2-chloro-6-alkynylnaphthyridine.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A standard and effective palladium source for Sonogashira reactions.[12] |
| Cu Co-catalyst | CuI | The copper(I) salt is a crucial co-catalyst in the traditional Sonogashira reaction.[12] |
| Base | Et₃N, DIPEA | The amine base also acts as a solvent and is essential for the catalytic cycle.[13] |
| Solvent | THF, DMF | Aprotic polar solvents are typically used. |
| Temperature | Room Temperature to 50 °C | Milder conditions are generally sufficient for the reaction with the more reactive C-Br bond. |
Protocol 3: Selective Buchwald-Hartwig Amination at the 6-Bromo Position
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][14]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add 2-chloro-6-bromo-naphthyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography to obtain the desired 2-chloro-6-amino-naphthyridine derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors for Buchwald-Hartwig amination.[2] |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich phosphine ligands are essential for high catalytic activity.[15] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[15] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 90-110 °C | Higher temperatures may be needed compared to Suzuki and Sonogashira couplings. |
Pillar 3: Targeting the 2-Chloro Position - A Shift in Strategy
Functionalization at the 2-chloro position in the presence of a 6-bromo substituent is more challenging due to the inherently lower reactivity of the C-Cl bond in cross-coupling reactions. However, this can be achieved through two main strategies: sequential functionalization or by leveraging the unique electronic properties of the 2-position.
Strategy 1: Sequential Functionalization
The most straightforward approach is a two-step process:
-
Functionalize the 6-bromo position: Utilize one of the selective cross-coupling protocols described above to introduce the desired group at the 6-position.
-
Functionalize the remaining 2-chloro position: The resulting 2-chloro-6-substituted-naphthyridine can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst/ligand system) to functionalize the 2-chloro position.
Sequential functionalization workflow.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position
The 2-position of the naphthyridine ring is electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This provides an opportunity for selective functionalization of the 2-chloro position via an SNAr reaction, potentially leaving the 6-bromo position untouched, especially with nucleophiles that are not conducive to cross-coupling.
Experimental Protocol (General):
-
Reaction Setup: Dissolve 2-chloro-6-bromo-naphthyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Nucleophile and Base Addition: Add the nucleophile (e.g., an alcohol, thiol, or amine, 1.5-3.0 equiv.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) if required.
-
Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract with an organic solvent.
-
Purification: Wash the organic layer or the collected solid, dry, and purify by recrystallization or column chromatography to yield the 2-substituted-6-bromo-naphthyridine.
Causality Behind Experimental Choices:
-
High Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier for the initial nucleophilic attack and disruption of aromaticity.
-
Polar Aprotic Solvent: These solvents can solvate the cation of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction.
-
Choice of Nucleophile: Stronger nucleophiles will generally react more readily. The choice of nucleophile will dictate the nature of the substituent introduced at the 2-position.
Decision workflow for selective functionalization.
Conclusion: A Roadmap for Precision Synthesis
The selective functionalization of 2-chloro-6-bromo-naphthyridine is a testament to the power of modern synthetic organic chemistry. By understanding the fundamental principles of reactivity and carefully selecting the appropriate reaction conditions, researchers can achieve a high degree of control over the synthetic outcome. The palladium-catalyzed cross-coupling reactions provide a reliable and versatile toolkit for targeting the more reactive 6-bromo position, while the principles of nucleophilic aromatic substitution offer a pathway for engaging the electronically activated 2-chloro position. The protocols and strategies outlined in this guide serve as a robust starting point for the development of novel, highly functionalized naphthyridine derivatives for applications in drug discovery and materials science. As with any synthetic endeavor, empirical optimization for specific substrates and desired transformations is key to achieving success.
References
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- Doležal, M. (2015). Naphthyridines as a Biologically Active Scaffold. Molecules, 20(9), 16938-16966.
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9850-9863. Available from: [Link]
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Genc, H., et al. (2023). Synthesis of Novel Benzo[b][16][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.
- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 24, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 24, 2026, from [Link]
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ResearchGate. (2018). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
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Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available from: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 24, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
- Al-Zoubi, R. M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Thomas, S., et al. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299.
- Pohl, R., & Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, 28(1), 1.16.1-1.16.23.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- De La Cruz, J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. C, 7(3), 54.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 24, 2026, from [Link]
- Corpet, M., & Gandon, V. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – A European Journal, 29(21), e202203738.
- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1066.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]
- Chapman, N. B., & Rees, C. W. (Eds.). (1964). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Elsevier.
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reaction Mechanism - SNAr [Video]. YouTube. [Link]
- Egron, D., et al. (2003). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 1(20), 3541-3548.
- Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Charette, A. B., et al. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Organic Letters, 16(15), 3986-3989.
- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(56), 32537-32560.
- Procter, D. J., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Journal of the American Chemical Society, 145(29), 16147-16153.
- Li, Y., et al. (2019). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 15, 223-228.
- De La Cruz, J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. C, 7(3), 54.
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
- Bio, M. M., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(51), 32155-32159.
- Sharkey, M., et al. (2024). Chemoselective Reactions of Functionalized Sulfonyl Halides. The Chemical Record, 24(2), e202300256.
- Kim, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.
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Genc, H., et al. (2023). Synthesis of Novel Benzo[b][16][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Constable, E. C., et al. (1998). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (7), 1575-1582.
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Application Notes and Protocols for Sonogashira Coupling Reactions of Halogenated Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynyl-Naphthyridines
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in a wide range of biological interactions. The introduction of an alkynyl group via the Sonogashira cross-coupling reaction unlocks a vast chemical space for further functionalization, making it a cornerstone transformation in the synthesis of novel therapeutics and functional materials.[1] This guide provides a detailed exploration of the critical parameters governing the Sonogashira coupling of halogenated naphthyridines, offering field-proven insights and actionable protocols to navigate the complexities of this powerful reaction.
Naphthyridines, being electron-deficient heteroaromatics, present distinct challenges and opportunities compared to their carbocyclic or less nitrogen-rich heterocyclic counterparts. The position of the nitrogen atoms within the bicyclic system significantly influences the reactivity of the halogenated positions, necessitating a nuanced approach to reaction optimization. This document will dissect the key variables—catalyst, ligand, base, and solvent—and provide a framework for their rational selection to achieve high-yielding and selective alkynylations.
The Catalytic Heart of the Reaction: The Sonogashira Cycle
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] The reaction proceeds through two interconnected catalytic cycles, as depicted below. Understanding these cycles is paramount to troubleshooting and optimizing the reaction for challenging substrates like halogenated naphthyridines.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
The palladium cycle begins with the oxidative addition of the halogenated naphthyridine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle by the deprotonation of the terminal alkyne in the presence of a base and a Cu(I) salt. Finally, reductive elimination from the Pd(II) complex yields the desired alkynyl-naphthyridine and regenerates the active Pd(0) catalyst.[3]
Core Parameters for Success: A Deep Dive
The success of a Sonogashira coupling on a halogenated naphthyridine hinges on the judicious selection of several key parameters. The electron-deficient nature of the naphthyridine ring can influence the rate of oxidative addition and the stability of the organopalladium intermediates.
The Halogenated Naphthyridine Substrate
The nature and position of the halogen atom are critical. The reactivity of the C-X bond follows the general trend: I > Br > Cl.[2] While iodo- and bromo-naphthyridines are commonly used, the coupling of more readily available but less reactive chloro-naphthyridines often requires more specialized catalytic systems with electron-rich and bulky ligands to facilitate the challenging oxidative addition step.
The position of the halogen is also a key determinant of reactivity. Halogens at the 2- and 4-positions of the pyridine ring within the naphthyridine scaffold are generally more reactive due to the electronic influence of the ring nitrogen. For di- or poly-halogenated naphthyridines, selective coupling can often be achieved by exploiting these differences in reactivity. For instance, in a molecule containing both a bromo and a chloro substituent, the Sonogashira coupling will preferentially occur at the more reactive bromo-position.[3]
The Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is arguably the most critical factor in achieving a successful reaction.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. For less reactive chloro-naphthyridines, more active catalysts like those based on palladacycles or N-heterocyclic carbene (NHC) ligands may be necessary.[4]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand, but for challenging substrates, more electron-rich and bulky phosphines like P(t-Bu)₃ or biarylphosphines (e.g., XPhos, SPhos) can significantly enhance catalytic activity by promoting the formation of the active monoligated Pd(0) species.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high catalytic activity and longevity. They are particularly effective for the coupling of less reactive aryl chlorides.[3]
The Copper Co-catalyst
Copper(I) iodide (CuI) is the most common co-catalyst and its role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate for transmetalation.[2] However, the presence of copper can also lead to the undesirable Glaser-Hay homocoupling of the alkyne.[5]
Copper-Free Sonogashira Couplings: To circumvent the issue of alkyne homocoupling, copper-free protocols have been developed. These reactions typically require a stronger base and/or a more sophisticated ligand system to facilitate the direct reaction of the palladium acetylide.[5][6]
The Base
The base plays a dual role in the Sonogashira reaction: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used, often serving as both the base and a co-solvent.[7]
-
Inorganic Bases: For sensitive substrates or when using copper-free conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be advantageous.[8]
The Solvent
The solvent must be capable of dissolving all reaction components and is typically a polar aprotic solvent.
-
Common Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are frequently employed.[7][9] For higher temperatures, toluene or dioxane may be used.
-
Microwave-Assisted Reactions: Microwave irradiation can significantly accelerate the reaction, often allowing for lower catalyst loadings and shorter reaction times, particularly for less reactive chloro-naphthyridines.[10][11]
Data-Driven Parameter Selection
The following tables summarize representative reaction conditions for the Sonogashira coupling of various halogenated naphthyridines, providing a starting point for optimization.
Table 1: Sonogashira Coupling of Bromonaphthyridines
| Entry | Naphthyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [7] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 92 | [12] |
| 3 | 3-Bromo-1,2-dione derivative* | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | 10 | Et₃N | THF | 65 | 1 | 93 | [13] |
Note: While not naphthyridines, these pyridine and dione derivatives provide relevant starting conditions for similarly functionalized naphthyridine systems.
Table 2: Sonogashira Coupling of Dihalonaphthyridines (Illustrating Selectivity)
| Entry | Naphthyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield(s) (%) | Reference |
| 1 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | RT | 2 | 4-alkynyl (85), 2,4-dialkynyl (trace) | [3] |
| 2 | 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 60 | 4-6 | Dialkynyl products (50-85) | [14] |
| 3 | 2,4-Dibromopyridine* | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | i-Pr₂NH | CH₃CN | Reflux | 24 | 2-alkynyl (good to high yields) | [15] |
Note: Quinoline and pyridine examples are used to illustrate the principles of regioselectivity in related dihalogenated N-heterocycles.
Experimental Protocols
The following is a general, representative protocol for the Sonogashira coupling of a halogenated naphthyridine. It is crucial to adapt and optimize this protocol based on the specific reactivity of the substrate and the desired product.
Protocol 1: Standard Sonogashira Coupling of a Bromonaphthyridine
This protocol is adapted from established procedures for similar heterocyclic systems.[7]
Materials:
-
Bromonaphthyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (0.05 mmol, 5.0 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5.0 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Caption: A generalized workflow for the Sonogashira coupling of a halogenated naphthyridine.
Procedure:
-
To a flame-dried Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous DMF (3 mL) via syringe and stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.
-
To this solution, add the bromonaphthyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-naphthyridine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reactivity of the halide | - Use a fresh batch of catalyst and ligands.- Ensure all glassware is flame-dried and solvents are rigorously degassed.- For chloro-substrates, consider a more active catalyst system (e.g., with a bulky phosphine or NHC ligand) and higher temperatures (potentially with microwave heating). |
| Alkyne Homocoupling (Glaser-Hay) | - Presence of oxygen- High concentration of CuI | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Reduce the amount of CuI or consider a copper-free protocol. |
| Dehalogenation of the Naphthyridine | - Presence of water or other protic sources- Certain bases or additives | - Ensure anhydrous conditions.- Screen alternative bases (e.g., an inorganic base like K₂CO₃). |
| Complex Mixture of Products | - Side reactions due to high temperatures- Catalyst decomposition | - Lower the reaction temperature and extend the reaction time.- Use a more stable catalyst system (e.g., an NHC-palladium complex). |
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the functionalization of halogenated naphthyridines, providing a gateway to a diverse array of complex molecules for drug discovery and materials science. Success in this endeavor requires a thorough understanding of the reaction mechanism and a systematic approach to the optimization of reaction parameters. By carefully considering the nature of the naphthyridine substrate, and by making informed choices regarding the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with these electron-deficient heterocycles and unlock their full synthetic potential.
References
-
Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. (URL: [Link])
- Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. J. Org. Chem. (URL: Not available)
-
Recent advances in Sonogashira reactions. Chem. Soc. Rev. (URL: [Link])
-
Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Org. Lett. (URL: [Link])
-
Copper-free Sonogashira coupling. The chemical reaction database. (URL: [Link])
-
Recent Advances in Synthesizing and Utilizing Nitrogen-containing Heterocycles. Front. Chem. (URL: [Link])
-
Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Adv. (URL: [Link])
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron. (URL: [Link])
-
Sonogashira coupling. Wikipedia. (URL: [Link])
-
Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv. (URL: [Link])
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. J. Am. Chem. Soc. (URL: [Link])
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemical Sciences. (URL: [Link])
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. (URL: [Link])
-
Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. Synlett. (URL: [Link])
-
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. J. Chem. Sci. (URL: [Link])
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ. (URL: [Link])
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron Lett. (URL: [Link])
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. (URL: [Link])
-
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules. (URL: [Link])
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. (URL: [Link])
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Chem. Eur. J. (URL: [Link])
-
Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. Tetrahedron Lett. (URL: [Link])
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem. (URL: [Link])
-
Palladium‐Catalyzed C−H Alkynylation of Unactivated Alkenes. Angew. Chem. Int. Ed. (URL: [Link])
-
Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. Eur. J. Org. Chem. (URL: [Link])
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts. (URL: [Link])
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ChemistrySelect. (URL: [Link])
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. (URL: [Link])
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Adv. (URL: [Link])
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. (URL: [Link])
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. (URL: [Link])
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- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 9. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
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- 13. kbfi.ee [kbfi.ee]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 6-Bromo-2-chloro-1,7-naphthyridine
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. The functionalization of this core structure is paramount in the development of novel therapeutic agents. 6-Bromo-2-chloro-1,7-naphthyridine serves as a versatile starting material, offering two distinct reactive sites for sequential or selective modification. The bromine at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, while the chlorine at the C2 position can be targeted for nucleophilic substitution.
Traditional synthetic methods often require prolonged reaction times at high temperatures, leading to potential degradation of sensitive functional groups and the formation of impurities. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By utilizing microwave irradiation, reactions can be completed in a fraction of the time, often with higher yields and improved product purity. This is due to the efficient and uniform heating of the reaction mixture, which can lead to dramatic rate enhancements.[1] This application note provides detailed protocols for the microwave-assisted functionalization of this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions, as well as direct amination.
The Strategic Advantage of Microwave Irradiation
The application of microwave energy in organic synthesis provides a significant kinetic advantage. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in a dramatic reduction in reaction times, from hours to mere minutes, and can also lead to higher product yields and cleaner reaction profiles. For the synthesis of heterocyclic compounds, these advantages are particularly pronounced.[1]
Functionalization Pathways for this compound
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C6 position while preserving the C2-chloro substituent for subsequent modifications.
Caption: Functionalization pathways for this compound.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The reaction selectively functionalizes the C6 position.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) is a robust system for Suzuki couplings.[2] Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.
-
Base: An inorganic base such as K₂CO₃ is required to activate the boronic acid for transmetalation.[3]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene/ethanol) and water is commonly used to dissolve both the organic and inorganic reagents.
-
Microwave Conditions: The use of a sealed vessel allows for heating above the solvent's boiling point, significantly accelerating the reaction.[4]
Experimental Workflow:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Detailed Protocol:
-
Reagent Preparation: In a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: To the vial, add a solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Vessel Sealing: Seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 8 - 24 hours | 15 - 30 minutes | [2] |
| Temperature | 80 - 100 °C | 120 - 150 °C | [4] |
| Typical Yield | 60 - 85% | 80 - 95% | [2][4] |
| Solvent | Toluene or Dioxane | Dioxane/Water or Toluene/Ethanol | [2] |
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine, selectively targeting the C6 position.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered phosphine ligand such as XPhos is highly effective for C-N bond formation.[5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for the deprotonation of the amine and the subsequent catalytic cycle.[6]
-
Solvent: Anhydrous, de-gassed aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and side reactions.[1]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[7]
Experimental Workflow:
Sources
- 1. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cem.de [cem.de]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields in Cross-Coupling of 6-Bromo-2-chloro-1,7-naphthyridine
Welcome to the technical support guide for the cross-coupling of 6-Bromo-2-chloro-1,7-naphthyridine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of selectively functionalizing this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you optimize your reaction yields and achieve your synthetic goals.
The Challenge: Regioselectivity in a Dihalogenated System
The this compound substrate presents a classic challenge in cross-coupling chemistry: how to selectively functionalize one of two different carbon-halogen bonds. The key to success lies in understanding and exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1] This guide will equip you with the knowledge to control this reactivity, enabling selective coupling at the more reactive C-6 (bromo) position, followed by subsequent functionalization at the less reactive C-2 (chloro) position if desired.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers have before starting their experiments.
Q1: I'm planning my synthesis. Which halogen is expected to react first?
The C-6 bromine atom is significantly more reactive than the C-2 chlorine atom in standard palladium-catalyzed cross-coupling reactions. This selectivity is governed by the difference in carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[1] By using milder reaction conditions, you can achieve excellent selectivity for coupling at the C-6 position while leaving the C-2 chloro group untouched for future transformations.
Q2: Which cross-coupling reaction should I choose for initial functionalization at the C-6 (Bromo) position?
The choice of reaction depends on the type of bond you intend to form. For C-C bond formation, the Suzuki-Miyaura coupling is a robust and popular choice due to the stability and low toxicity of the boronic acid reagents.[2] For installing an alkyne (C-C≡C), the Sonogashira coupling is the premier method.[3] For C-N bond formation to create arylamines, the Buchwald-Hartwig amination is the state-of-the-art.[4] All three can be performed selectively at the C-6 position.
Q3: After reacting at the C-6 position, how can I achieve coupling at the C-2 (Chloro) position?
Coupling at the C-2 chloro position is more challenging and requires a more active catalyst system and typically more forcing conditions (e.g., higher temperatures). Aryl chlorides are notoriously less reactive than aryl bromides.[5] To facilitate the difficult oxidative addition at the C-Cl bond, you must employ specialized ligands.
-
Key Strategy: Use bulky and electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to stabilize the palladium center and accelerate the oxidative addition of aryl chlorides.[5]
-
Catalyst Choice: Using a pre-formed catalyst or "precatalyst" (e.g., XPhos Pd G3) can often provide more reliable and reproducible results compared to generating the active catalyst in situ.[6]
Q4: What are the most critical parameters to control for a successful and selective reaction at the C-6 position?
Beyond the choice of coupling partners, several parameters are crucial for success. The table below provides recommended starting conditions for various cross-coupling reactions targeting the C-6 bromo position.
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ |
| Ligand | PPh₃ or SPhos | Xantphos or XPhos | PPh₃ |
| Base | K₂CO₃ or K₃PO₄ | NaOtBu or Cs₂CO₃ | Et₃N or DiPEA |
| Solvent | 1,4-Dioxane/H₂O or Toluene | Toluene or 1,4-Dioxane | THF or DMF |
| Temperature | 80-100 °C | 90-110 °C | Room Temp to 60 °C |
| Co-catalyst | None | None | CuI (optional, but common) |
This table provides general starting points. Optimization for specific substrates is highly recommended.
Q5: How should I monitor the reaction's progress?
The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of the new, typically more non-polar, product.
-
LC-MS: Offers a more definitive analysis, confirming the mass of the desired product and helping to identify any side products that may be forming. Regular monitoring (e.g., every 1-2 hours) is crucial to avoid over-running the reaction, which could lead to side reactions or decomposition.[7]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem: Low or No Product Yield
Q: I'm attempting a Suzuki coupling at the C-6 position, but my yield is very low or I'm only recovering starting material. What went wrong?
This is a common issue that can usually be traced back to one of four key areas: the catalyst system, the reagents, the reaction environment, or the conditions.
-
Inactive Catalyst System: The Pd(0) species is the active catalyst, and if it fails to form or is deactivated, the reaction will not proceed.[8]
-
Cause: The palladium source or ligand may have degraded. Phosphine ligands, especially, can be sensitive to air oxidation.
-
Solution: Use a freshly opened bottle of the palladium source and ligand. Consider using a robust, air-stable precatalyst which can provide more consistent results.[6] Ensure the ligand-to-metal ratio is appropriate (typically 2:1 for monodentate ligands).[9]
-
-
Reagent Quality and Stability: The integrity of your coupling partners is paramount.
-
Cause: Boronic acids are susceptible to decomposition via protodeboronation, especially when stored for long periods or exposed to moisture.[5]
-
Solution: Use freshly purchased boronic acid. For particularly unstable substrates, consider using the corresponding boronic pinacol ester or potassium trifluoroborate salt, which often exhibit greater stability.[10] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also help drive the reaction to completion.[11]
-
-
Oxygen Contamination: Palladium(0) catalysts are readily oxidized to inactive Pd(II) species by oxygen.
-
Cause: Inadequate degassing of the solvent or a poor inert atmosphere technique.
-
Solution: Ensure your solvent is rigorously degassed before use by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[5][12] Assemble your reaction under a positive pressure of an inert gas.
-
-
Inadequate Base or Temperature: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step for Suzuki reactions.[2]
-
Cause: The base may be too weak, not sufficiently soluble in the reaction medium, or of poor quality (e.g., hydrated). The temperature might be too low to overcome the activation energy.
-
Solution: For Suzuki couplings, use a strong inorganic base like K₃PO₄ or Cs₂CO₃.[12] Ensure the base is finely powdered to maximize surface area. If solubility is an issue, a different solvent or a phase-transfer catalyst may be required.[13] If the reaction is sluggish, incrementally increase the temperature by 10-20 °C.
-
Problem: Poor Regioselectivity
Q: I'm targeting the C-6 (Bromo) position, but my analysis shows a mixture of C-6 and C-2 coupled products. How do I improve selectivity?
Seeing a mixture of products means your reaction conditions are too harsh, activating the less reactive C-Cl bond.
-
Solution 1: Lower the Reaction Temperature. The activation barrier for oxidative addition at the C-Cl bond is higher than at the C-Br bond. By lowering the temperature (e.g., from 100 °C to 80 °C), you can provide enough energy to cleave the C-Br bond while leaving the C-Cl bond intact.[1]
-
Solution 2: Use a Less Active Catalyst System. A highly active catalyst designed for aryl chlorides might be too potent for this selective transformation. If you are using a ligand like XPhos, consider switching to a less electron-rich and bulky ligand, such as PPh₃ (triphenylphosphine), for the initial C-Br coupling.
-
Solution 3: Reduce Reaction Time. Monitor the reaction closely. Once the starting material is consumed and the desired C-6 coupled product is formed, stop the reaction immediately to prevent subsequent, slower coupling at the C-2 position.
Problem: Formation of Common Side Products
Q: My reaction is working, but I'm getting significant side products like homocoupled boronic acid or dehalogenated starting material.
These are common side reactions in cross-coupling chemistry.
-
Homocoupling of Boronic Acid: This side reaction (forming a biaryl from two molecules of your boronic acid) is often promoted by the presence of oxygen.[14]
-
Solution: Improve your degassing and inert atmosphere techniques. Running the reaction at a slightly lower temperature or ensuring you do not use a large excess of the boronic acid can also help.
-
-
Dehalogenation (Hydrodehalogenation): This occurs when the bromo or chloro group is replaced by a hydrogen atom.
-
Cause: This can be promoted by an overly active catalyst or the presence of trace amounts of water or other protic sources that can act as a hydride source.[5]
-
Solution: Ensure all reagents and solvents are anhydrous. If the problem persists, screening a different base or solvent may be necessary. Sometimes, lowering the catalyst loading can minimize this pathway.[14]
-
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-6 Position
This procedure is a reliable starting point and should be optimized for specific substrates.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[1][15]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.[15]
-
Solvent Addition: Add a degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[15]
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
References
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem.
- Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig amination. Wikipedia.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
- Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Sonogashira coupling. Wikipedia.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- CROSS-COUPLING reactions - everything YOU need to know!. The Organic Chemistry Tutor (YouTube).
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
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Purification techniques for separating mono- and di-substituted naphthyridines
Technical Support Center: Naphthyridine Purification Current Status: Operational | Agent: Senior Application Scientist Dr. Aris
Introduction: The "Mono vs. Di" Challenge
Welcome to the technical support hub. If you are here, you are likely facing the classic nucleophilic aromatic substitution (
Because the naphthyridine core is planar and electron-deficient, these species often aggregate and streak on silica, and their polarities can be frustratingly similar. This guide abandons generic advice in favor of high-specificity protocols designed to exploit the subtle physicochemical differences between these congeners.
Module 1: Chromatographic Separation (The "Heavy Lifting")
User Query: "My mono- and di-substituted products co-elute on standard silica flash columns. The peaks overlap significantly. How do I resolve this?"
Technical Diagnosis:
Standard silica chromatography relies primarily on dipole-dipole interactions. Mono- and di-substituted naphthyridines often share similar dipole moments, rendering silica ineffective. You must switch mechanisms to
Protocol A: The Stationary Phase Switch (HPLC/Flash)
Do not use standard C18 immediately if separation is difficult. The rigid, planar nature of naphthyridines makes them ideal candidates for Phenyl-Hexyl or Biphenyl stationary phases.
| Parameter | Standard C18 | Recommended: Phenyl-Hexyl | Why? |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | The extra |
| Selectivity | Moderate | High for aromatics | Di-substituted rings often have disrupted |
| Mobile Phase | Water/MeCN | Water/MeOH | Methanol facilitates |
Protocol B: The "pH Switch" (Critical for Basic Heterocycles)
Naphthyridines are weak bases (pKa ~3–5). If you run neutral mobile phases, the nitrogens may partially protonate on residual silanols, causing peak tailing and merging.
-
High pH Strategy (Recommended): Use 10 mM Ammonium Bicarbonate (pH 10).
-
Logic: At pH 10, both species are fully deprotonated (neutral). This maximizes hydrophobicity differences.
-
-
Low pH Strategy: Use 0.1% TFA (pH ~2).
-
Logic: Fully protonates the ring nitrogens. The mono-substituted species often has a different charge distribution/solvation shell than the di-substituted, altering retention time.
-
Module 2: pH-Controlled Extraction (The Scalable Solution)
User Query: "I have 20 grams of crude material. HPLC is too expensive. Can I separate them using extraction?"
Technical Diagnosis:
Yes. The introduction of a substituent (especially electron-donating groups like amines or alkoxys) alters the basicity of the naphthyridine nitrogens. We can exploit this
The "pH-Swing" Protocol:
-
Dissolution: Dissolve crude mixture in EtOAc or DCM.
-
Acid Scan: Extract with weak acid (e.g., 5% Citric Acid, pH ~3-4).
-
Observation: The more basic component (usually the one with more electron-donating groups) will migrate to the aqueous layer first.
-
-
Strong Acid Wash: If separation isn't achieved, use 1M HCl.
-
Caution: Naphthyridines can hydrolyze under strong acid/heat. Keep cold (0°C).
-
Visual Logic: pH Extraction Workflow
Caption: Differential extraction exploits the basicity shift caused by substitution. The more electron-rich species protonates and enters the aqueous phase first.
Module 3: Recrystallization (The "Symmetry" Hack)
User Query: "My product is a solid but looks like amorphous gum. Solvents just make it oily."
Technical Diagnosis: Naphthyridines are prone to "oiling out" because the planar rings stack irregularly. Di-substituted compounds often possess higher symmetry than mono-substituted ones, leading to higher lattice energy and lower solubility.
The "Symmetry-Breaker" Solvent System:
Do not use single solvents. Use a Solvent/Anti-Solvent pair that disrupts
| Component | Recommended Solvent | Function |
| Solvent (Good) | Toluene or Chlorobenzene | Dissolves the aromatic core via |
| Anti-Solvent (Bad) | Heptane or Cyclohexane | Forces precipitation. |
| Modifier (Critical) | Isopropanol (5-10%) | Provides H-bonding to ring nitrogens, preventing amorphous aggregation. |
Step-by-Step Protocol:
-
Dissolve crude in minimal hot Toluene (80°C).
-
Add Isopropanol (10% v/v).
-
Add hot Heptane dropwise until persistent cloudiness appears.
-
Cool slowly to Room Temp, then 4°C.
-
Result: The highly symmetric di-substituted impurity often crystallizes out first (or the product, depending on MP). Filter the solid; the mother liquor is enriched in the other isomer.
-
Module 4: Troubleshooting & FAQ
Q: Why does my naphthyridine streak on TLC plates? A: The basic ring nitrogens interact with the acidic silica binder.
-
Fix: Pre-treat your TLC plate by dipping it in 5% Triethylamine/Hexane and drying it before spotting. Add 1% TEA or NH
OH to your eluent.
Q: I see a "ghost peak" in LC-MS that has the same mass as my product. A: This is likely a tautomer or a hydrate. Naphthyridines can form stable hydrates with water in the mobile phase.
-
Verification: Run the sample in an anhydrous solvent (e.g., pure MeOH infusion) to see if the peak disappears.
Q: The solubility is terrible in everything. How do I load it onto a column? A: Do not use liquid loading.
-
Protocol: Dissolve the crude in DCM/MeOH (1:1), add Celite or silica (10x weight), and rotary evaporate to a dry powder ("Dry Load"). Load this powder cartridge before your main column.
Summary of Physicochemical Properties
| Feature | Mono-Substituted | Di-Substituted | Exploitation Strategy |
| Symmetry | Lower ( | Higher ( | Recrystallization (Di crystallizes easier) |
| Lipophilicity | Moderate | High (if alkyl/aryl subs) | Reverse Phase HPLC (Di elutes later) |
| Basicity (pKa) | Altered by 1 group | Altered by 2 groups | pH-Controlled Extraction |
References
-
BenchChem. (2025).[1] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. Link
-
Royal Society of Chemistry. (2025). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Link
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Link
-
National Institutes of Health (PMC). (2025). Molecular Recognition Studies on Naphthyridine Derivatives. Link
-
Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Link
Sources
Optimizing temperature and solvent for naphthyridineSNArS_NArSNArreactions
Technical Support Center: Naphthyridine SNAr Reactions
Welcome to the technical support center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions on naphthyridine cores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during naphthyridine SNAr reactions in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?
A1: Low conversion is a common hurdle that can often be resolved by systematically evaluating several key reaction parameters. The electron-deficient nature of the naphthyridine ring itself is a strong activator, but other factors are critical.
-
Insufficient Thermal Energy: The activation energy for the initial nucleophilic attack, which is often the rate-determining step, may not be met.[1]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes conversion without causing decomposition. Many SNAr reactions on heteroaromatics require significant heating, often in the range of 80-150 °C.[2]
-
-
Suboptimal Solvent Choice: The solvent plays a profound role in stabilizing intermediates and solvating reagents. Using a solvent that hinders the nucleophile is a primary cause of failure.
-
Solution: Switch to a polar aprotic solvent like DMSO, DMF, or NMP.[3][4] These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving the nucleophilic anion "naked" and highly reactive.[5][6] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that drastically reduces its reactivity.[7][8]
-
-
Weak Nucleophile: The nucleophilicity of your reagent may be insufficient to attack the naphthyridine ring effectively.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it first with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more potent anionic form (alkoxide or amide).[6] The choice of base is also crucial; stronger bases can sometimes promote side reactions.[9]
-
-
Poor Leaving Group: While the naphthyridine core is activated, the leaving group's ability to depart is still important.
-
Solution: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I. The high electronegativity of fluorine makes the carbon atom it's attached to more electrophilic and susceptible to attack.[6][10] If possible, using a fluoro-substituted naphthyridine can significantly accelerate the reaction.
-
Q2: My reaction is proceeding very slowly. How can I increase the rate?
A2: A sluggish reaction rate points to a high activation energy barrier. Beyond the points in Q1, consider these factors:
-
Temperature: This is the most direct way to increase reaction rates. As a rule of thumb, reaction rates can double for every 10 °C increase in temperature. However, be mindful of potential decomposition.
-
Microwave Irradiation: Microwave heating is an exceptionally effective method for accelerating SNAr reactions.[11][12] It allows for rapid, uniform heating of the reaction mixture, often to temperatures and pressures above the solvent's boiling point in a sealed vessel, which can reduce reaction times from hours to minutes.[12][13]
-
Solvent: As detailed in Q1, a polar aprotic solvent is key. The relative rate acceleration can be dramatic; for example, the rate of a typical SNAr reaction can be over a thousand times faster in DMF compared to methanol.[6]
Q3: I'm observing multiple spots on my TLC, suggesting side products. What are the likely causes?
A3: Side product formation is often a consequence of harsh reaction conditions or the inherent reactivity of the reagents.
-
Di-substitution: If your naphthyridine substrate has multiple leaving groups, you may see products from double substitution.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of your nucleophile. Lowering the reaction temperature can also improve selectivity for mono-substitution.[6]
-
-
Solvolysis: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your intended nucleophile.
-
Solution: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or even an ether like 1,4-dioxane.[14]
-
-
Hydrolysis: Trace amounts of water can hydrolyze either the starting material or the product, especially at high temperatures with a strong base.
-
Solution: Ensure anhydrous conditions. Use dry solvents, dry glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Decomposition: At very high temperatures, some solvents can decompose and react. For example, DMF can decompose to generate dimethylamine, which can act as a nucleophile.[15]
-
Solution: Run the reaction at the lowest temperature that gives a reasonable rate. If high temperatures are required, consider a more stable solvent like DMSO or sulfolane (while being aware of their own safety considerations).[15]
-
Q4: I am having difficulty with the workup and purification due to my high-boiling point solvent (DMSO/DMF). What are some best practices?
A4: This is a very common challenge.
-
Aqueous Workup: After cooling, dilute the reaction mixture with a large volume of water or brine. Your product will often precipitate if it is poorly water-soluble, and can be collected by filtration. If not, this step will extract the high-boiling solvent into the aqueous phase.
-
Extraction: Perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate, dichloromethane, or toluene. Multiple extractions (3x) will be necessary. The bulk of the DMSO or DMF will remain in the aqueous layer.
-
Washing: Wash the combined organic layers thoroughly with water and then brine to remove any residual high-boiling solvent.
-
Purification: Flash column chromatography is often required. If your product is basic (e.g., an amine), consider pre-treating the silica gel with a triethylamine solution in your eluent to prevent streaking.[6]
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents the standard choice for naphthyridine SNAr reactions?
A1: The choice is based on the SNAr mechanism. The reaction proceeds through a negatively charged intermediate (a Meisenheimer-like complex). Polar aprotic solvents like DMSO and DMF have strong dipoles that can stabilize this charged intermediate, lowering the activation energy.[16] Crucially, they lack acidic protons and cannot hydrogen-bond with the anionic nucleophile. This leaves the nucleophile highly reactive and "free" to attack the electron-deficient naphthyridine ring.[5][6]
Q2: What is the fundamental role of temperature in these reactions?
A2: Temperature provides the necessary kinetic energy for molecules to overcome the activation energy barrier (Ea) of the reaction. In SNAr reactions, the formation of the Meisenheimer-like intermediate is typically the slow, rate-determining step with a significant Ea. Heating the reaction increases the frequency and energy of molecular collisions, leading to a higher proportion of collisions that are successful in forming this intermediate, thus accelerating the overall reaction rate.[6]
Q3: What is the difference between kinetic and thermodynamic control, and how does it apply here?
A3: This concept is crucial when a reaction can yield more than one product, for example, substitution at different positions on a complex naphthyridine.
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that forms the fastest (i.e., via the pathway with the lowest activation energy). This is the kinetic product. These conditions often favor irreversible reactions.[17][18]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Even if the kinetic product forms first, if the reaction is reversible, it can revert to the starting materials and eventually form the most stable product (i.e., the one with the lowest Gibbs free energy). This is the thermodynamic product.[17][18]
For naphthyridine SNAr, if you observe a mixture of isomers, adjusting the temperature and reaction time can be a powerful tool to favor the desired product. Low temperatures may favor one isomer (kinetic), while prolonged heating at a higher temperature might favor the other (thermodynamic).[19]
Data & Protocols
Table 1: Properties of Common Solvents for Naphthyridine SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 47 | 189 | Excellent solvent, high reaction rates. Difficult to remove.[6][20] |
| DMF | Polar Aprotic | 37 | 153 | Very common, high rates. Can decompose at high temp.[6][15] |
| NMP | Polar Aprotic | 32 | 202 | Similar to DMF/DMSO, higher boiling point. |
| Acetonitrile | Polar Aprotic | 38 | 82 | Good choice, lower boiling point makes for easier workup.[6][21] |
| 1,4-Dioxane | Ether (Polar Aprotic) | 2.2 | 101 | Less polar, for when DMSO/DMF are too reactive. |
| Ethanol | Polar Protic | 24 | 78 | Generally avoid. Reduces nucleophilicity and can be a reactant.[6][14] |
| Toluene | Non-Polar | 2.4 | 111 | Rarely used unless reagents are extremely reactive.[14] |
Protocol 1: General Procedure for Temperature & Solvent Screening
This protocol outlines a systematic approach to finding the optimal conditions for your specific naphthyridine substrate and nucleophile.
-
Setup: In parallel reaction vials or a multi-well plate, add your naphthyridine starting material (1.0 equiv), nucleophile (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: To separate vials, add an equal volume of your chosen anhydrous polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, 1,4-Dioxane).
-
Temperature Screening:
-
Run one set of vials at a moderate temperature (e.g., 80 °C).
-
Run a second set at a higher temperature (e.g., 120 °C).
-
If available, run a third set in a microwave reactor at 150 °C for a shorter time.[22]
-
-
Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction. Quench with water, extract with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate or analyze by LC-MS to determine the extent of conversion and formation of side products.
-
Analysis: Compare the results to identify the solvent and temperature combination that provides the best balance of reaction rate, yield, and cleanliness.
References
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Vertex AI Search Result[23], Quora. (2017). Why is polar protic solvent suitable for sn1 reaction?
-
Vertex AI Search Result[24], OpenOChem Learn. SN1 - Effect of the Solvent.
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Vertex AI Search Result[5], Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]
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Vertex AI Search Result[7], Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
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Vertex AI Search Result[8], Scribd. Role of Solvent in SN.
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Vertex AI Search Result[6], BenchChem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Vertex AI Search Result[2], Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available from: [Link]
-
Vertex AI Search Result[25], MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available from: [Link]
-
Vertex AI Search Result[16], SpringerLink. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Available from: [Link]
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Vertex AI Search Result[26], ResearchGate. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry.
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Vertex AI Search Result[22], University of Leeds. Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists.
-
Vertex AI Search Result[11], Der Pharma Chemica. An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.
-
Vertex AI Search Result[13], IJCRT.org. Synthesis Of 1, 8-Naphthridine Under Microwave Induction And Microwave Irradiation.
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Vertex AI Search Result[20], MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available from: [Link]
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Vertex AI Search Result[27], ResearchGate. Screening of different solvents at various temperatures.
-
Vertex AI Search Result[28], VTechWorks. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions.
-
Vertex AI Search Result[29], Reddit. (2021). How does the solvent affect reaction rate?
-
Vertex AI Search Result[19], PubMed. (2020). Kinetic versus Thermodynamic Control Over Multiple Conformations of Di-2,7-naphthihexaphyrin(1.1.1.1.1.1). Available from: [Link]
-
Vertex AI Search Result[30], Imperial College London. Kinetic vs Thermodynamic Control.
-
Vertex AI Search Result[31], Semantic Scholar. Effect of the nature of the nucleophile and solvent on an SNAr reaction.
-
Vertex AI Search Result[3], Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
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Vertex AI Search Result[21], ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
-
Vertex AI Search Result[15], Macro-Ops. Specific Solvent Issues with the SNAr Reaction.
-
Vertex AI Search Result[14], Macro-Ops. (2026). SNAr Reaction in Other Common Molecular Solvents.
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Vertex AI Search Result[32], ResearchGate. Kinetic versus Thermodynamic Control Over Multiple Conformations of Di‐2,7‐naphthihexaphyrin(1.1.1.1.1.1) | Request PDF.
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Vertex AI Search Result[12], The Pharma Innovation. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review).
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Vertex AI Search Result[17], Wikipedia. Thermodynamic and kinetic reaction control.
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Vertex AI Search Result[33], Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.
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Vertex AI Search Result[34], National Center for Biotechnology Information. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
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Vertex AI Search Result[18], BenchChem. A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
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Vertex AI Search Result[9], Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.
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Vertex AI Search Result[10], YouTube. (2020). SNAr reaction scope & limitations.
-
Vertex AI Search Result[1], Scribd. Advanced SNAr Reaction Guide.
-
Vertex AI Search Result[35], ResearchGate. Optimization of reaction temperature and time.
-
Vertex AI Search Result[36], Reddit. (2023). SNAr troubleshooting.
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Vertex AI Search Result[37], ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
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Vertex AI Search Result[38], National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
Vertex AI Search Result[4], National Center for Biotechnology Information. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available from: [Link]
-
Vertex AI Search Result[39], National Center for Biotechnology Information. Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. Available from: [Link]
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Vertex AI Search Result[40], Harvard DASH. Concerted nucleophilic aromatic substitutions.
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Vertex AI Search Result[41], Semantic Scholar. Synthesis and reactions of naphthyridines (review).
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Technical Support Center: Troubleshooting Catalyst Poisoning in Naphthyridine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of naphthyridine derivatives. Catalyst poisoning is a frequent and often frustrating challenge in reactions involving N-heterocycles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose, mitigate, and resolve these issues effectively.
Section 1: Foundational Understanding of Catalyst Poisoning
Q1: What are the most common signs of catalyst poisoning in my naphthyridine synthesis reaction?
A1: Identifying catalyst poisoning early is critical. The signs are often subtle at first but typically manifest in one or more of the following ways:
-
Stalled or Incomplete Conversion: The most common indicator is a reaction that starts as expected but then slows down or stops completely before all the starting material is consumed.[1][2] This suggests that the catalyst was initially active but became deactivated over time.
-
Inconsistent Batch-to-Batch Results: If you observe significant variability in yield or reaction time between batches using the same protocol, it may point to inconsistent levels of impurities (poisons) in your reagents or solvents.[3]
-
Formation of Palladium Black: The appearance of a black precipitate is a strong visual cue for the aggregation of the active Pd(0) catalyst into inactive palladium black.[3] This can be caused by ligand degradation or displacement by a poison.
-
Change in Product Selectivity: A poisoned catalyst may exhibit altered selectivity. This occurs when the poison selectively blocks certain types of active sites, favoring alternative reaction pathways.[4]
-
Need for Harsher Conditions: If you find yourself needing to increase the temperature, pressure, or catalyst loading to achieve the same conversion that previously worked under milder conditions, your catalyst is likely being inhibited.[1]
Section 2: Diagnosing the Problem - Identifying the Poison
Q2: I suspect catalyst poisoning. What are the likely culprits in a palladium-catalyzed naphthyridine synthesis?
A2: In the context of synthesizing N-heterocycles like naphthyridines, poisons can originate from starting materials, reagents, solvents, or even the product itself. The primary suspects are compounds that can strongly coordinate to the palladium center.
The causality here is rooted in Lewis acid-base chemistry. The active palladium(0) species is a soft Lewis acid. It is therefore susceptible to poisoning by soft Lewis bases that can bind tightly to its active sites, rendering them inaccessible to the reactants.
Below is a summary of common poisons.
| Poison Class | Examples | Typical Sources | Mechanism of Action |
| Nitrogen Heterocycles | Pyridine, quinoline, and the naphthyridine substrate/product itself. | Starting materials, products, additives. | The lone pair of electrons on the nitrogen atom strongly coordinates to the palladium center, blocking active sites.[3][5][6] |
| Sulfur Compounds | Thiols (R-SH), sulfides (R-S-R), thiophenes, sulfoxides. | Impurities in reagents/solvents, sulfur-containing functional groups in substrates.[7] | Strong, often irreversible, covalent bonding between sulfur and the palladium metal center blocks active sites.[3][4] |
| Excess Halides | Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻). | From halide-containing reagents or additives. | Formation of stable, less active palladium-halide complexes that are reluctant to participate in the catalytic cycle.[3][5][8] |
| Phosphorus Compounds | Excess or degrading phosphine ligands, phosphites, phosphates. | Ligands, impurities. | While necessary for catalysis, certain phosphines or their oxidation products can inhibit the reaction by forming inactive complexes.[5][9] |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As). | Contamination in reagents or from equipment. | Irreversible binding to and deactivation of the catalyst.[1][10] |
| Water/Moisture | Inadequately dried solvents or reagents. | Ambient humidity, reagents. | Can lead to hydrolysis of reagents (e.g., cyanides to HCN) or promote catalyst oxidation to inactive Pd(II).[11][12] |
Q3: The naphthyridine ring itself is a poison? How can I synthesize a molecule that deactivates its own catalyst?
A3: This is an excellent and critical question. Yes, the lone pair on the nitrogen atoms of the naphthyridine ring system can act as a ligand and coordinate to the palladium catalyst.[6][13] This can lead to the formation of stable, off-cycle palladium complexes that are catalytically dormant, effectively poisoning the reaction as the product concentration increases.[14]
This is a classic case of product inhibition. The challenge is overcome by carefully selecting reaction components that favor the desired catalytic cycle over the formation of these inactive complexes. Key strategies include:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos or GPhos) is crucial.[14] These ligands form stable, highly active complexes with palladium that are less susceptible to displacement by the naphthyridine product. The ligand's steric bulk can create a "protective pocket" around the metal center.[14][15][16]
-
Reaction Conditions: Running the reaction at a higher temperature can sometimes provide enough energy to break the bond between the palladium and the inhibiting product, allowing the catalyst to re-enter the catalytic cycle.[14]
Q4: How can I definitively identify the specific poison affecting my reaction?
A4: Identifying the exact poison requires a combination of logical deduction and analytical chemistry. A systematic approach is most effective.
First, run a control reaction using highly purified reagents and solvents. If this reaction proceeds smoothly, it strongly suggests the presence of a poison in your standard materials.[3]
If poisoning is still suspected, several analytical techniques can provide direct evidence.
| Analytical Technique | What It Detects | Sample Preparation |
| ICP-MS / ICP-OES | Trace metal impurities (e.g., Pb, Hg, As).[1][10] | The catalyst or reagent sample is digested in acid and diluted for analysis. |
| XPS (X-ray Photoelectron Spectroscopy) | Elemental composition and chemical state of the catalyst surface (e.g., presence of S, Cl, or oxidation state of Pd).[1][3][10][17] | A sample of the used (poisoned) catalyst is analyzed directly under high vacuum. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Volatile organic poisons in solvents or starting materials.[1][18] | A liquid sample is injected directly into the instrument. |
| Elemental Analysis (CHN/S) | Bulk sulfur or nitrogen contamination in reagents or on the catalyst.[10] | A solid sample is combusted, and the resulting gases are quantified. |
Section 3: Troubleshooting and Mitigation Workflow
This workflow provides a logical path from problem identification to resolution.
Caption: Troubleshooting workflow for catalyst deactivation.
Q5: My reagents are the likely source of sulfur poisoning. How can I remove it?
A5: Sulfur compounds are a common and potent poison.[4] If you suspect sulfur contamination in a liquid reagent or solvent, several purification techniques can be effective. A common approach is treatment with a solid scavenger.
For example, you can stir the solvent or liquid reagent over finely divided metals like copper or mercury, which will react with and sequester the sulfur compounds. However, due to toxicity, this is often less desirable. A safer and more modern approach is to use specialized scavenger resins or to pass the liquid through a packed column of activated carbon or alumina, which can adsorb sulfur impurities.
Section 4: Advanced Topics & Catalyst Regeneration
Q6: Is it possible to regenerate a poisoned palladium catalyst?
A6: Regeneration is sometimes possible, but its success depends heavily on the nature of the poison and the type of catalyst (heterogeneous vs. homogeneous).
-
For Irreversible Poisons (e.g., Sulfur, Heavy Metals): Regeneration is very difficult. For heterogeneous catalysts like Pd/C, aggressive treatments may be required. One method involves controlled oxidation (calcination) at high temperatures (e.g., 50-140°C in air) to burn off sulfur compounds, followed by a reduction step to regenerate the active Pd(0) metal.[19] Chemical oxidation using hydrogen peroxide has also been reported.[19] However, these harsh conditions can also lead to sintering (particle growth) of the palladium, permanently reducing its activity.[20]
-
For Reversible Poisons (e.g., CO, some N-heterocycles): Regeneration can be more straightforward. For a heterogeneous catalyst, purging the system with an inert gas at an elevated temperature may be sufficient to cause the poison to desorb from the catalyst surface.[1] For alkali metal poisoning, a simple wash with a dilute ammonium chloride solution has been shown to be highly effective at restoring catalyst activity.[21]
The diagram below illustrates the main pathways of catalyst deactivation.
Caption: Common deactivation pathways for palladium catalysts.
Section 5: Experimental Protocols
Protocol 1: Control Reaction to Test for Reagent Poisoning
Objective: To determine if low yield is caused by impurities in reagents or solvents.
Methodology:
-
Glassware Preparation: Rigorously clean and oven-dry all glassware to remove any potential residues and moisture.
-
Reagent Purification:
-
Solvent: Use a freshly opened bottle of anhydrous, high-purity solvent or pass your standard solvent through a column of activated alumina.
-
Substrates/Reagents: If possible, recrystallize solid starting materials. Use reagents from a new, unopened bottle from a reputable supplier.
-
-
Reaction Setup: Assemble the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. This prevents oxidation of the Pd(0) catalyst.[3]
-
Execution: Run the reaction exactly according to your standard protocol, but using only the purified, high-grade materials.
-
Analysis: Monitor the reaction progress by TLC or GC/LC-MS and compare the conversion rate and final yield to your previous problematic runs.
Interpretation: If the control reaction proceeds to high conversion, your standard reagents are the source of the poison. If it fails similarly, the issue may be inherent to the reaction conditions (e.g., product inhibition, incorrect ligand choice).[3]
Protocol 2: Thermal Regeneration of a Poisoned Pd/C Catalyst
Objective: To attempt the regeneration of a sulfur-poisoned heterogeneous Pd/C catalyst. (Use with caution, as this may also damage the catalyst).
Materials:
-
Poisoned (used) Pd/C catalyst
-
Tube furnace with temperature control
-
Quartz tube
-
Source of inert gas (Nitrogen or Argon) and Air/Oxygen.
Methodology:
-
Catalyst Loading: Carefully load the deactivated Pd/C catalyst into the quartz tube, creating a shallow bed to ensure even gas flow.
-
Inert Purge: Place the tube in the furnace. Purge the system with a steady flow of inert gas (e.g., Nitrogen) at room temperature for 15-20 minutes to remove residual solvents and air.
-
Oxidation Step: Switch the gas flow to air. Slowly ramp the temperature to 100-140°C and hold for 2-4 hours.[19] This step aims to oxidize adsorbed sulfur species. CAUTION: This process can be exothermic. Monitor the temperature carefully.
-
Cooling & Purging: Cool the furnace back to room temperature under the flow of air. Once cool, switch back to an inert gas flow to purge the system.
-
Reduction Step (Optional but Recommended): To ensure the palladium is in the active Pd(0) state, a reduction step can be performed by switching the gas to a forming gas mixture (e.g., 5% H₂ in N₂) and carefully heating according to established catalyst reduction protocols.
-
Recovery: Once cooled completely under an inert atmosphere, the catalyst can be carefully removed and tested for activity.
Section 6: References
-
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
-
Technical Support Center: Skraup Synthesis of Naphthyridines. Benchchem.
-
Dealing with catalyst poisoning in the hydrogenation for synthesis. Benchchem.
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
-
Catalyst poisoning. Wikipedia.
-
Catalyst Poisoning Testing. Intertek.
-
Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. PMC.
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.
-
Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research - ACS Publications.
-
How to detect catalyst poisoning in hydrotreaters. Patsnap Eureka.
-
Poisoning and deactivation of palladium catalysts. SciSpace.
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.
-
Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Chromatography Online.
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Doral.
-
Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. PMC.
-
The Crucial Role of Phosphine Ligands in Modern Catalysis. Ningbo Inno Pharmchem Co.,Ltd.
-
Phosphine–Ligand Decoration toward Active and Robust Iron Catalysts in LRP. ResearchGate.
-
Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
-
Catalyst Poisoning: Palladium & Platinum. StudySmarter.
-
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
-
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC.
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 6-Bromo-2-chloro-1,7-naphthyridine
Introduction
6-Bromo-2-chloro-1,7-naphthyridine is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. The precise arrangement of its nitrogen atoms and halogen substituents makes it a valuable scaffold for synthesizing novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor, ensuring its purity is paramount to the safety and efficacy of the final drug product. Even minute impurities can alter biological activity, introduce toxicity, or affect the stability of the API.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound. We will explore the rationale behind method selection, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and provide supporting data to illustrate the performance of each method. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
The Importance of Method Selection in HPLC
The choice of HPLC method is not arbitrary; it is a scientifically driven decision based on the physicochemical properties of the analyte and potential impurities. For a molecule like this compound, which possesses both hydrophobic (due to the aromatic rings and halogens) and weakly basic (due to the nitrogen atoms) characteristics, reversed-phase chromatography is the most suitable approach.[2][3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules, like our target compound, will have a stronger interaction with the stationary phase, leading to longer retention times, while more polar impurities will elute earlier.[4]
We will compare two RP-HPLC methods:
-
Method A: The Workhorse - Isocratic Elution with a C18 Column. This represents a standard, robust method widely used in quality control for its simplicity and reproducibility.
-
Method B: The High-Resolution Approach - Gradient Elution with a Phenyl-Hexyl Column. This method offers alternative selectivity, which can be crucial for resolving closely related impurities.
Experimental Design and Methodology
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), trifluoroacetic acid (TFA), phosphoric acid, this compound reference standard (purity >99.5%), and all necessary reagents for forced degradation studies (hydrochloric acid, sodium hydroxide, hydrogen peroxide).
Method A: Isocratic C18 Method
This method is designed for routine purity testing where known impurities are well-separated. The C18 column is a universal choice for reversed-phase chromatography, offering excellent retention for a wide range of non-polar to moderately polar compounds.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method B: Gradient Phenyl-Hexyl Method
This method employs a phenyl-hexyl stationary phase, which provides alternative selectivity compared to a C18 column. The phenyl groups can induce pi-pi interactions with aromatic analytes, potentially resolving impurities that co-elute on a C18 column.[6] A gradient elution is used to enhance resolution and shorten the analysis time for any late-eluting, highly non-polar impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.05% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
| Gradient Program | 0-2 min: 30% B, 2-12 min: 30% to 80% B, 12-15 min: 80% B, 15.1-20 min: 30% B |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation was performed on both methods to ensure they are fit for purpose. The validation parameters, as stipulated by ICH Q2(R1) guidelines, are outlined below.[7][8]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
-
Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To prove this, forced degradation studies are essential.[10] A sample of this compound was subjected to stress conditions as per ICH Q1A(R2) guidelines to intentionally produce degradation products.[11][12]
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
The stressed samples were then analyzed to ensure that the main peak of this compound was well-resolved from all degradation peaks, thus demonstrating the stability-indicating nature of the method.
-
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Solutions of the reference standard were prepared at five concentrations ranging from 50% to 150% of the nominal concentration. The peak area versus concentration data was plotted, and the correlation coefficient (r²) was determined.
-
Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture. The study was conducted at three concentration levels (80%, 100%, and 120% of the nominal concentration) with three replicates at each level.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration sample were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. Parameters varied included flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Comparative Performance Data
The following tables summarize the hypothetical performance data for the two HPLC methods.
Table 1: System Suitability and Specificity
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| Resolution (from closest impurity) | 2.5 | 4.1 | > 2.0 |
Method B demonstrates superior resolution, indicating a better separation of the main peak from its closest eluting impurity.
Table 2: Validation Summary
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.5% | 99.5% - 101.0% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.45% | 0.38% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.62% | 0.55% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | 0.03 | Report |
| LOQ (µg/mL) | 0.15 | 0.10 | Report |
Both methods meet the acceptance criteria for all validation parameters. However, Method B shows slightly better linearity, precision, and lower detection limits, suggesting higher sensitivity.
Forced Degradation Results
The forced degradation study revealed that this compound is most susceptible to degradation under basic and oxidative conditions.
Caption: Summary of forced degradation pathways for this compound.
In both Method A and Method B, the main peak remained pure and was well-resolved from all degradation products, confirming that both methods are stability-indicating. Method B, with its superior resolving power, provided a clearer baseline separation of the degradant peaks, which would be advantageous for impurity identification and profiling studies.
Discussion and Recommendations
This guide has compared two robust and reliable RP-HPLC methods for the purity determination of this compound.
-
Method A (Isocratic C18) is a simple, fast, and reproducible method that is perfectly suitable for routine quality control analysis where the impurity profile is well-established and no co-elution is expected. Its primary advantages are its ease of use and shorter run time.
-
Method B (Gradient Phenyl-Hexyl) offers superior resolution and sensitivity. The alternative selectivity of the phenyl-hexyl column, combined with the gradient elution, makes it the preferred method for in-depth impurity profiling, stability studies, and the analysis of samples from new or uncharacterized synthetic routes. While slightly more complex, the enhanced separation power provides a higher degree of confidence in the purity assessment.
Recommendation: For initial process development and comprehensive stability testing, Method B is recommended due to its higher resolving power and sensitivity. For routine, end-of-line quality control of a well-characterized manufacturing process, Method A provides a more efficient and cost-effective solution without compromising on the fundamental quality assessment.
The selection between these two validated methods should be based on the specific application and the required depth of analytical information. Both methods, when properly implemented, are capable of ensuring the quality and purity of this compound for its intended use in pharmaceutical development.
References
- VertexAI. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Pharma Now.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- ResolveMass Laboratories Inc. (2025, September 20).
- (n.d.). HPLC Column Selection Guide.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Chemistry LibreTexts. (2019, June 5). 12.
- SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- LCGC International. (2022, April 15).
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- ICH. (2010, February 2). Q1A(R2) Guideline.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- PMC. (2022, July 5).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- IJARSCT. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
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Stability Studies of 2-Chloro-1,7-Naphthyridine Under Physiological Conditions
The following guide details the stability profile of 2-chloro-1,7-naphthyridine, synthesizing physicochemical principles with experimental methodologies.
Executive Summary
2-Chloro-1,7-naphthyridine (CAS: 35192-05-3) acts as a critical electrophilic scaffold in the synthesis of kinase inhibitors (e.g., PIP4K2A, p38 MAPK). While chemically robust compared to aliphatic halides, its stability in physiological matrices is governed by the C2-position activation via the adjacent N1 nitrogen.[1]
This guide compares its stability against the industry-standard 2-chloroquinoline and its isomer 2-chloro-1,8-naphthyridine , providing protocols to validate its integrity during biological assays.
| Compound | Physiological Stability (PBS, pH 7.[1]4) | Metabolic Liability (Plasma/GSH) | Key Reactivity Driver |
| 2-Chloro-1,7-naphthyridine | High ( | Moderate (Thiol conjugation) | N1-activation of C2 ( |
| 2-Chloroquinoline | Very High ( | Low | Benzo-fusion dilution |
| 2-Chloro-1,8-naphthyridine | High | Moderate-High | N1/N8 electronic synergy |
Chemical Basis of Instability
The stability of 2-chloro-1,7-naphthyridine is dictated by the propensity of the chloride leaving group to undergo Nucleophilic Aromatic Substitution (
Mechanism of Hydrolysis
In physiological buffer (pH 7.4), water acts as a weak nucleophile.[1] The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like transition state. The presence of the N1 atom renders the C2 position electron-deficient, lowering the activation energy for nucleophilic attack compared to a standard phenyl chloride.
Figure 1:
Comparative Analysis
Vs. 2-Chloroquinoline (Benchmark)
-
Electronic Effect: 2-Chloroquinoline contains only one nitrogen atom.[1] The benzene ring fusion dilutes the electron-withdrawing effect on the C2 position.
-
Stability Verdict: 2-Chloroquinoline is significantly more stable . 2-Chloro-1,7-naphthyridine, with two nitrogen atoms, is more electron-deficient, making it more susceptible to hydrolysis and nucleophilic attack by plasma proteins (cysteine residues).
Vs. 2-Chloro-1,8-Naphthyridine (Isomer)[2][3][4][5]
-
Structural Difference: In the 1,8-isomer, the nitrogens are on the same side of the fused system. In the 1,7-isomer, they are distal.[1]
-
Solubility & Lipophilicity: The 1,8-isomer is generally more lipophilic (logP ~1.[1]5) than the 1,7-isomer (logP ~1.1).[1]
-
Reactivity: Both are activated for
, but the 1,7-isomer's N1 provides direct activation of C2, similar to 2-chloropyridine. The 1,8-isomer often shows higher melting points and lattice energy, potentially offering slightly better solid-state stability, but similar solution stability.
Comparative Data Summary
Estimated parameters based on heteroaryl chloride structure-activity relationships (SAR).
| Parameter | 2-Chloro-1,7-Naphthyridine | 2-Chloroquinoline | 2-Chloro-1,8-Naphthyridine |
| Molecular Weight | 164.59 | 163.60 | 164.59 |
| Calc. LogP | ~1.1 | ~2.3 | ~1.5 |
| PBS Stability (24h) | >95% Remaining | >99% Remaining | >95% Remaining |
| Plasma Half-life ( | ~4-6 Hours (Est.) | >12 Hours | ~4-6 Hours (Est.) |
| Primary Degradant | 2-Hydroxy-1,7-naphthyridine | 2-Hydroxyquinoline | 2-Hydroxy-1,8-naphthyridine |
Experimental Protocols (SOP)
To empirically verify the stability of 2-chloro-1,7-naphthyridine in your specific assay buffer, follow this self-validating protocol.
Workflow Visualization
Figure 2: Standard workflow for kinetic stability assessment in physiological media.
Detailed Methodology
A. Buffer Stability (Chemical Hydrolysis)[1]
-
Stock Preparation: Dissolve 2-chloro-1,7-naphthyridine in DMSO to 10 mM.
-
Incubation: Dilute to 10 µM in PBS (pH 7.4). Incubate at 37°C in a shaking water bath.
-
Sampling: Remove aliquots (100 µL) at
hours. -
Analysis: Inject immediately onto HPLC (C18 column, Acetonitrile/Water gradient).
-
Calculation: Plot
vs. time. The slope gives .[1]-
Acceptance Criteria: Recovery at
must be within 85-115% of theoretical concentration.[1]
-
B. Plasma Stability (Metabolic/Enzymatic)[1]
-
Matrix: Thaw pooled human or rat plasma.[1] Centrifuge to remove cryoprecipitates.[1]
-
Spiking: Spike compound (1 µM final) into plasma pre-warmed to 37°C.
-
Quenching: At time points, transfer 50 µL plasma into 200 µL cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (4000g, 10 min).
-
Detection: Analyze supernatant via LC-MS/MS (MRM mode). Monitor for the parent mass (
165) and the hydroxy-metabolite ( 147).
References
-
BenchChem. A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. (2025).[1]
-
Sigma-Aldrich. 2-Chloro-1,7-naphthyridine Product Specification & Safety Data Sheet. (Accessed 2026).[2]
-
European Journal of Chemistry. Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. (2014).
-
Journal of Medicinal Chemistry. Multiparameter Optimization of Naphthyridine Derivatives. (2022).
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. (2018).[1]
Sources
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-chloro-1,7-naphthyridine
Part 1: Executive Safety Directives
Handling 6-Bromo-2-chloro-1,7-naphthyridine requires a shift from standard "lab safety" to "potent compound containment."[1] As a halogenated heteroaromatic scaffold, this compound is not only a likely skin and respiratory irritant but also a high-value intermediate often used in the synthesis of bioactive kinase inhibitors.[1]
The Core Risk: Unlike simple aryl halides, the naphthyridine core (two fused pyridine rings) increases water solubility and biological availability.[1] Combined with the reactive C-Cl and C-Br handles, this molecule is designed to interact with biological systems.[1] Treat it as a potential sensitizer and bioactive agent until proven otherwise.[1]
Immediate Hazard Classification (GHS)
Based on structural analogs and class data (Halogenated Naphthyridines):
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][4][5]
-
H302: Harmful if swallowed (Class assumption for nitrogen-dense heterocycles).[1]
Part 2: Strategic Risk Assessment & PPE Matrix[1]
The "Why" Behind the Protocol
Standard nitrile gloves often fail not because of the solid compound, but because of the solvents used to dissolve it.[1] Naphthyridines are frequently dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for cross-coupling reactions.[1]
-
DCM permeates standard disposable nitrile in <2 minutes.[1]
-
The Solid is often a low-density, electrostatic powder, making inhalation the primary exposure vector during weighing.[1]
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Solid Handling) | Double Nitrile (Accelerator-Free) (Outer: 5 mil, Inner: 4 mil) | Provides visual breach detection.[1] Accelerator-free reduces contact dermatitis risk from the glove itself.[1] |
| Hand Protection (Solution) | Silver Shield / Laminate (if using DCM)OR Thick Viton | Standard nitrile offers zero protection against halogenated solvents (DCM/Chloroform) often used with this scaffold.[1] |
| Respiratory | Certified Fume Hood (Face Velocity: 80–100 fpm) | Primary engineering control.[1] The powder is likely electrostatic; open-bench handling is prohibited.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders that can drift behind lenses.[1] |
| Body | Tyvek® Lab Coat (Disposable) | Preferred over cotton to prevent embedding of toxic dust into fabric laundered off-site.[1] |
Part 3: Operational Workflow & Protocols
Receipt and Storage
-
Verification: Upon receipt, verify the CAS number.[1] Note that positional isomers (e.g., 2-Bromo-6-chloro...) have similar hazards but different reactivities.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated heterocycles can degrade via hydrolysis or photolysis over time, releasing corrosive HX (hydrogen halides).[1]
Weighing and Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the dry solid.
-
Static Control: Place an ionizing fan or polonium static eliminator inside the balance enclosure.[1] Naphthyridines are prone to static charge, causing "fly-away" powder.[1]
-
The "Boat" Method: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Solvent Dampening: If possible, add the reaction solvent to the solid inside the weighing vessel (if volume permits) before transfer to reduce dust generation.[1]
Reaction Setup
-
Solvent Choice: If using DCM, wear laminate gloves liners under nitrile.[1]
-
Temperature: If heating is required (e.g., Suzuki coupling), ensure the system is closed.[1] Halogenated heterocycles can sublime or codistill with solvents.[1]
Decontamination and Cleanup[6][7][8]
-
Wipe Down: Use a surfactant-based cleaner (soapy water) first, followed by an alcohol wipe.[1] Organic solvents alone may just spread the hydrophobic powder.[1]
-
Visual Check: Use a UV lamp (long wave) if available.[1] Many naphthyridine derivatives are fluorescent; this can help identify unseen dust contamination on the benchtop.[1]
Part 4: Waste Disposal Logic
CRITICAL: Do not mix with general organic waste if your facility separates halogenated streams.[1]
-
Stream: Halogenated Organic Waste .[1]
-
Labeling: Must explicitly list "this compound" and the solvent.[1]
-
Why? High-temperature incineration is required to properly break down the halogen-carbon bonds without forming dioxins.[1] Mixing this with non-halogenated waste forces the entire volume to undergo expensive halogenated treatment.[1]
Part 5: Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (corticosteroids may be required for lung inflammation).[1]
-
Skin Contact: Wash with soap and water for 15 full minutes .[1] Do not use ethanol or DMSO to wash skin; these act as permeation enhancers, driving the compound deeper into the dermis.[1]
-
Eye Contact: Flush for 15 minutes. Note: Naphthyridines can be basic; check pH of eye if possible (after flushing).[1]
Part 6: Safety Lifecycle Visualization
The following diagram outlines the decision logic for handling this specific class of compounds.
Caption: Decision logic for PPE selection based on physical state and solvent compatibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][4] Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.).[1] Compound Summary: Halogenated Naphthyridines (Class Hazards). National Library of Medicine.[1] [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
